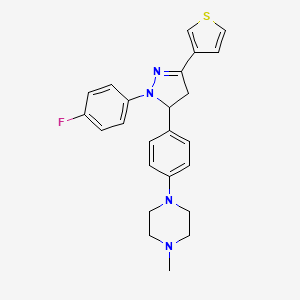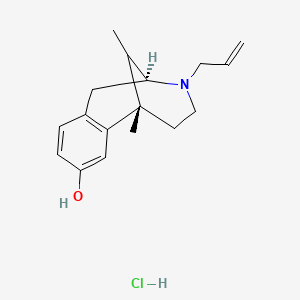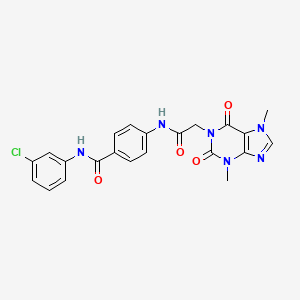
Caspase-3 activator 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caspase-3 activator 2 is a compound known for its ability to activate caspase-3, a crucial enzyme in the process of apoptosis, or programmed cell death. Caspase-3 plays a significant role in the execution phase of cell apoptosis, making it a target for research in cancer therapy and other medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Caspase-3 activator 2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they often involve the use of organic solvents, catalysts, and temperature control to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods may include large-scale synthesis using batch or continuous flow reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: Caspase-3 activator 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that retain the compound’s ability to activate caspase-3 .
Aplicaciones Científicas De Investigación
Caspase-3 activator 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of apoptosis and the role of caspase-3 in cell death . In biology, it serves as a tool for investigating cellular processes and pathways involved in apoptosis . In medicine, this compound is explored for its potential in cancer therapy, as it can induce apoptosis in cancer cells . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mecanismo De Acción
Caspase-3 activator 2 exerts its effects by binding to and activating caspase-3, an enzyme that plays a key role in the execution phase of apoptosis. The activation of caspase-3 leads to the cleavage of various cellular proteins, resulting in the characteristic morphological and biochemical changes associated with apoptosis . The molecular targets and pathways involved in this process include the cleavage of specific substrates at aspartic acid residues, which triggers a cascade of proteolytic events that ultimately lead to cell death .
Comparación Con Compuestos Similares
Caspase-3 activator 2 is unique in its ability to specifically activate caspase-3, distinguishing it from other compounds that may target different caspases or apoptotic pathways. Similar compounds include other caspase activators and inhibitors, such as 1,2,4-oxadiazole derivatives, which also induce apoptosis through caspase activation . this compound stands out due to its specificity and potency in activating caspase-3 .
List of Similar Compounds:Propiedades
Fórmula molecular |
C24H25FN4S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-[4-[2-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl]phenyl]-4-methylpiperazine |
InChI |
InChI=1S/C24H25FN4S/c1-27-11-13-28(14-12-27)21-6-2-18(3-7-21)24-16-23(19-10-15-30-17-19)26-29(24)22-8-4-20(25)5-9-22/h2-10,15,17,24H,11-14,16H2,1H3 |
Clave InChI |
UYXSKUUCHOUWQG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC=C(C=C4)F)C5=CSC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)




![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)



![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)
